2-Iodocubane-1-carboxylic acid
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Overview
Description
8-IODOCUBANE-1-CARBOXYLIC ACID is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Synthetic Routes and Reaction Conditions:
Iodine-Metal Exchange Reaction: One method involves the iodine-metal exchange reaction on cubane using lithium organozincates. This reaction typically requires specific conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Light-Induced Iododecarboxylation: Another method is the light-induced iododecarboxylation of 4-(diisopropylcarbamoyl)cubane-1-carboxylic acid
Industrial Production Methods:
Electrochemical Functionalization: The Hofer-Moest reaction under flow conditions has been demonstrated for the electrochemical functionalization of cubane carboxylic acids. This method allows for the large-scale production of iodocubane derivatives under mild conditions.
Types of Reactions:
Nucleophilic Substitution: 8-IODOCUBANE-1-CARBOXYLIC ACID undergoes photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions. These reactions proceed under irradiation in liquid ammonia and dimethylsulphoxide.
Oxidative Decarboxylation: The compound can also participate in oxidative decarboxylation reactions, leading to the formation of alkoxy cubanes.
Common Reagents and Conditions:
Arylthiolate and Diphenylphosphanide Ions: Used in nucleophilic substitution reactions under irradiation conditions.
Oxidizing Agents: Employed in oxidative decarboxylation reactions to convert carboxylic acids to other functional groups.
Major Products:
Thioaryl and Diphenylphosphoryl Cubane Derivatives: Formed from nucleophilic substitution reactions.
Alkoxy Cubanes: Resulting from oxidative decarboxylation reactions.
Scientific Research Applications
8-IODOCUBANE-1-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: The cubane scaffold is used as a bioisostere for phenyl rings, potentially enhancing the drug-like properties of lead compounds.
Materials Science: The rigid and strained structure of cubane derivatives makes them suitable for use as spacers in organic materials and polymers.
Energetic Materials: The impact sensitivity and thermal decomposition behavior of iodocubane derivatives are of interest in the development of energetic materials.
Mechanism of Action
The mechanism of action of 8-IODOCUBANE-1-CARBOXYLIC ACID involves its participation in nucleophilic substitution and oxidative decarboxylation reactions. The iodine atom in the cubane structure acts as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can undergo oxidative decarboxylation to form various functionalized cubane derivatives .
Comparison with Similar Compounds
1-Iodocubane: Another iodinated cubane derivative with similar reactivity.
4-Iodocubane-1-Carboxylic Acid: A closely related compound with an iodine atom at a different position on the cubane ring.
Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Derivatives: These compounds share the strained cage structure with cubane and have similar applications in medicinal chemistry and materials science.
Uniqueness: 8-IODOCUBANE-1-CARBOXYLIC ACID is unique due to the specific positioning of the iodine atom and the carboxylic acid group on the cubane framework.
Properties
Molecular Formula |
C9H7IO2 |
---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI Key |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5(C2C3C45I)C(=O)O |
Origin of Product |
United States |
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